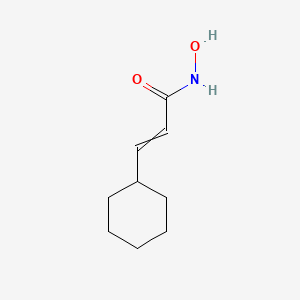

3-Cyclohexyl-N-hydroxyprop-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651738-75-9 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-cyclohexyl-N-hydroxyprop-2-enamide |

InChI |

InChI=1S/C9H15NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h6-8,12H,1-5H2,(H,10,11) |

InChI Key |

LXIOHJHWOFKOBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C=CC(=O)NO |

Origin of Product |

United States |

Structural and Stereochemical Characterization of 3 Cyclohexyl N Hydroxyprop 2 Enamide

Spectroscopic Techniques for Elucidating Chemical Structures

Spectroscopic methodologies are fundamental in determining the molecular structure of 3-Cyclohexyl-N-hydroxyprop-2-enamide, providing detailed information about its connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for discerning the stereoisomers of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of protons and carbons within the molecule and can provide insights into the relative stereochemistry.

Given the presence of the double bond in the prop-2-enamide moiety, E/Z isomerism is possible. The coupling constant (J-value) between the two vinylic protons (at C2 and C3) is a key diagnostic feature. A larger coupling constant (typically in the range of 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) suggests a cis (Z) arrangement.

The cyclohexyl group protons would appear as a series of complex multiplets in the upfield region of the ¹H NMR spectrum, typically between δ 1.0 and 2.0 ppm. The proton attached to the carbon bearing the vinyl group would likely resonate further downfield. The olefinic protons would be observed in the range of δ 5.5-7.5 ppm, with their exact chemical shifts and splitting patterns dependent on the stereochemistry and substitution. The NH and OH protons of the N-hydroxyamide group are expected to be broad signals, and their chemical shifts can be highly variable depending on the solvent and concentration.

In the ¹³C NMR spectrum, the carbons of the cyclohexyl ring would resonate in the aliphatic region (δ 25-50 ppm). researchgate.net The olefinic carbons would appear in the downfield region (δ 120-150 ppm), and the carbonyl carbon of the amide would be the most deshielded, appearing at approximately δ 165-175 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Cyclohexyl (CH, CH₂) | 1.0 - 2.5 | m | - |

| Vinylic (C2-H) | 5.8 - 6.5 | d or dd | J(H,H) ≈ 15 (for E-isomer) |

| Vinylic (C3-H) | 6.8 - 7.5 | d or dd | J(H,H) ≈ 15 (for E-isomer) |

| NH | 8.0 - 9.5 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclohexyl (CH, CH₂) | 25 - 45 |

| Vinylic (C2) | 120 - 130 |

| Vinylic (C3) | 140 - 150 |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For α,β-unsaturated amides, a common fragmentation pathway is the cleavage of the N-CO bond. nih.govunl.ptrsc.org This would result in the formation of an acylium ion. The fragmentation of the cyclohexyl ring can also be expected, leading to a series of characteristic daughter ions. The presence of the N-hydroxy group may also influence the fragmentation pattern.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M - OH]+ | Loss of hydroxyl radical |

| [M - C₆H₁₁]+ | Loss of cyclohexyl radical |

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The hydroxamic acid and enamide moieties give rise to characteristic absorption bands.

The hydroxamic acid functional group is characterized by several distinct vibrations. optica.orgnih.gov The O-H stretching vibration typically appears as a broad band in the region of 3200-2800 cm⁻¹. The N-H stretching vibration is observed around 3200-3100 cm⁻¹. The carbonyl (C=O) stretching of the hydroxamic acid, often referred to as the Amide I band, is a strong absorption typically found in the range of 1680-1630 cm⁻¹. researchgate.netzenodo.org

The enamide functionality also presents characteristic IR absorptions. The C=C stretching vibration of the α,β-unsaturated system is expected in the region of 1650-1600 cm⁻¹. The N-H bending vibration (Amide II band) of the secondary amide is typically observed around 1550-1510 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Hydroxamic Acid) | Stretching | 3200 - 2800 (broad) |

| N-H (Amide) | Stretching | 3200 - 3100 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| C=C (Olefinic) | Stretching | 1650 - 1600 |

Crystallographic Studies and Solid-State Conformation

While specific crystallographic data for this compound is not available, insights into its likely solid-state conformation can be gleaned from studies of similar hydroxamic acids. mdpi.comresearchgate.net X-ray diffraction studies on simple hydroxamic acids reveal that they often exist in the keto form and the Z-conformation in the solid state. mdpi.com This conformation is stabilized by intermolecular hydrogen bonding. mdpi.com

In the solid state, this compound would likely adopt a conformation that maximizes hydrogen bonding interactions involving the N-hydroxyamide group. The molecules could form dimeric structures or extended hydrogen-bonded networks. The bulky cyclohexyl group would also influence the crystal packing, arranging itself to minimize steric hindrance.

Conformational Analysis of the Cyclohexyl and Prop-2-enamide Moieties

The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angle and torsional strain. utexas.edulibretexts.org For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions. fiveable.me In the case of this compound, the prop-2-enamide group is the substituent on the cyclohexane ring. Due to its size, it is expected to preferentially occupy the equatorial position.

Studies on vinylcyclohexane (B147605) have shown that the equatorial conformer is more stable than the axial conformer. researchgate.net Furthermore, rotation around the C-C bond connecting the ring and the vinyl group leads to different rotamers. researchgate.net A similar situation is expected for this compound, where different orientations of the prop-2-enamide moiety relative to the cyclohexyl ring are possible.

The prop-2-enamide moiety itself has conformational flexibility. The planarity of the amide bond due to resonance results in two possible planar conformations, s-trans and s-cis, arising from rotation around the C-C single bond. The conformational preferences of N-acylenamides are influenced by steric and electronic factors. rsc.orgnih.govnih.gov

Tautomerism and Isomerism of the N-Hydroxyamide Group

The N-hydroxyamide group of this compound can exist in two tautomeric forms: the keto form and the iminol (or enol) form. acs.orgnih.govresearchgate.net The keto form is generally the more stable tautomer. nih.govresearchgate.net The equilibrium between these two forms can be influenced by factors such as the solvent and pH. mdpi.com In acidic conditions, the keto form is favored, while the iminol form may be more prevalent in basic conditions. acs.orgnih.gov

In addition to tautomerism, the N-hydroxyamide group can also exhibit E/Z isomerism around the C-N bond due to the partial double bond character of the amide linkage. The Z-form is often reported to be the predominant isomer for hydroxamic acids. mdpi.com This preference can be attributed to the potential for intramolecular hydrogen bonding in the Z-conformation. researchgate.net

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-hydroxyacetamide |

| N-hydroxyhexanamide |

| N-hydroxydecanamide |

| N-hydroxydodecanamide |

Coordination Chemistry and Metal Chelation Properties

Hydroxamate Ligand Binding Modes to Metal Ions

The hydroxamic acid functional group, -C(=O)N(-OH)-, offers a versatile platform for metal coordination, primarily dictated by its electronic structure and the stereochemistry of the chelating moiety.

The predominant and most stable coordination mode for hydroxamic acids is bidentate chelation. nih.govacs.org Upon deprotonation of the N-hydroxyl group to form a hydroxamate anion, the two oxygen atoms—one from the carbonyl group and one from the hydroxylamine (B1172632) moiety—bind to a single metal ion. wikipedia.org This forms a highly stable five-membered ring structure. taylorandfrancis.com This O,O'-bidentate chelation is the basis for the high affinity hydroxamates exhibit for many metal ions. bohrium.comacs.org

While bidentate chelation is most common, monodentate coordination has also been observed in specific environments, such as within the active sites of some metalloenzymes. nih.gov The specific geometry and steric constraints of the enzyme's binding pocket can favor interaction with only one of the oxygen donors. However, in aqueous solution and for most synthetic complexes, the bidentate mode is overwhelmingly favored due to the thermodynamic stability conferred by the chelate effect.

| Binding Mode | Description | Coordinating Atoms | Relative Stability | Common Occurrence |

|---|---|---|---|---|

| Bidentate | Two donor atoms from the same ligand bind to a central metal ion, forming a chelate ring. | Carbonyl Oxygen (C=O) and Hydroxylamine Oxygen (-N-O⁻) | High (due to chelate effect) | Most metal-hydroxamate complexes in solution and solid state. bohrium.comacs.org |

| Monodentate | A single donor atom from the ligand binds to the central metal ion. | Typically the deprotonated hydroxylamine oxygen (-N-O⁻) | Lower | Observed in some sterically constrained enzyme active sites. nih.gov |

The N-hydroxyl group is fundamental to the chelating ability of hydroxamic acids. It is weakly acidic, with pKa values typically around 9, allowing it to be deprotonated under physiological or slightly basic conditions to form the hydroxamate anion. nih.gov This deprotonation is a prerequisite for strong chelation, as the resulting anionic oxygen atom becomes a potent donor for the metal ion. wikipedia.org

During chelation, the hydroxamic acid molecule, which typically exists in a more stable trans conformation in solution, must convert to the cis form. nih.govscispace.com This conformational change brings the carbonyl and hydroxyl oxygens into the correct orientation to bind the metal ion simultaneously, a crucial step for forming the stable five-membered chelate ring. nih.gov

Interaction with Biologically Relevant Metal Centers (e.g., Zn(II), Fe(III))

Hydroxamic acids are particularly known for their high binding affinity for hard or borderline-hard metal ions, with a pronounced preference for Fe(III) and a strong interaction with Zn(II). nih.govnih.govacs.org

Iron (III): Hydroxamic acids exhibit an exceptionally high affinity for Fe(III), which is evident in nature through siderophores—compounds produced by microorganisms to sequester and transport iron. wikipedia.org Many siderophores, such as desferrioxamine B, utilize hydroxamate groups to form extremely stable octahedral tris-hydroxamate complexes with Fe(III). bohrium.com The stability constant for the [Fe(acetohydroxamate)₃] complex, for instance, is in the order of 10²⁸. This strong interaction is due to the compatibility between the hard Lewis acid character of Fe(III) and the hard oxygen donor atoms of the hydroxamate ligand.

Zinc (II): The hydroxamate moiety is also a highly effective binding group for Zn(II), a crucial metal ion in the active site of many metalloenzymes. taylorandfrancis.comnih.gov This property is exploited in the design of enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors, where the hydroxamic acid group coordinates to the catalytic Zn(II) ion, blocking the enzyme's activity. wikipedia.org While the affinity for Zn(II) is generally lower than for Fe(III), it is sufficiently strong to form stable bis-hydroxamate complexes and to effectively inhibit zinc-dependent enzymes. nih.govacs.org

Influence of the Cyclohexyl and Unsaturated Chain on Chelation Strength and Selectivity

The specific structure of 3-Cyclohexyl-N-hydroxyprop-2-enamide, featuring a bulky cyclohexyl group and a short, rigid unsaturated linker, is expected to modulate its chelation properties compared to simpler hydroxamic acids.

Cyclohexyl Group: The large, non-polar cyclohexyl group introduces significant steric bulk. Steric hindrance near the chelating group can influence both the stability and selectivity of metal complexes. rsc.orgnih.gov Studies on other chelating agents have shown that incorporating bulky groups can reduce metal binding affinity by creating steric strain around the metal center, forcing longer, weaker metal-ligand bonds. nih.govrsc.org This steric pressure could potentially alter the selectivity for metal ions of different sizes. For example, a sterically crowded binding pocket might preferentially accommodate a metal ion with a longer optimal bond length over one that prefers shorter, more compact coordination. nih.gov

Applications in Metal Ion Sequestration and Catalysis

The strong metal-chelating ability of hydroxamates underpins their use in various applications, from environmental remediation to catalysis.

Metal Ion Sequestration: Hydroxamic acids are excellent agents for sequestering metal ions. This is most famously demonstrated by siderophores, which are used in medicine to treat iron overload diseases. wikipedia.org In industrial and environmental contexts, hydroxamic acids are used as "collectors" in the flotation of minerals. wikipedia.orgtaylorandfrancis.com They selectively bind to metal ions on the surface of oxide minerals, rendering them hydrophobic and allowing for their separation from the ore.

Catalysis: Metal-hydroxamate complexes themselves can possess catalytic activity. For example, an acetohydroxamic acid-Fe(III) complex has been shown to exhibit phenoloxidase activity, capable of degrading complex organic molecules like lignin. nih.gov Iron complexes in general are valued as catalysts due to iron's low cost, low toxicity, and versatile redox chemistry, finding use in oxidation, C-C bond formation, and polymerization reactions. mdpi.comencyclopedia.pub A complex of this compound with iron or other transition metals could potentially be explored for similar catalytic applications, such as in selective oxidation reactions. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of the Hydroxamic Acid Moiety on Biological Activity

The hydroxamic acid moiety (-CONHOH) is arguably the most critical functional group for the biological activity of this class of compounds, particularly as inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs). beilstein-journals.orgacs.org The general pharmacophoric model for these inhibitors identifies the hydroxamic acid as the zinc-binding group (ZBG). nih.govmdpi.com This group's ability to chelate the Zn²⁺ ion within the enzyme's active site is a cornerstone of its inhibitory mechanism. acs.orgmdpi.com The effectiveness of hydroxamic acid-based inhibitors has been validated by the FDA approval of several such compounds for therapeutic use. beilstein-journals.orgacs.orgnih.gov

Modulation of Enzyme Inhibition through Hydroxamate Coordination

The primary mechanism by which hydroxamic acids inhibit metalloenzymes is through the coordination of the catalytic metal ion, typically zinc. mdpi.comrsc.org The hydroxamate anion displaces a water molecule from the zinc ion in the enzyme's active site, effectively blocking the enzyme's catalytic function. acs.orgnih.gov This interaction places the inhibitor in the active site, preventing the substrate from binding and being processed. mdpi.com

The coordination can occur in different modes, with the canonical bidentate (two-point) chelation being the most common. pnas.org In this mode, both the carbonyl oxygen and the hydroxyl oxygen of the deprotonated hydroxamic acid bind to the zinc ion. mdpi.com However, studies on certain HDAC isozymes have revealed an unusual monodentate (one-point) coordination, where only the N-O⁻ group binds directly to the zinc, while the carbonyl oxygen forms a hydrogen bond with a zinc-bound water molecule. pnas.org This flexibility in coordination geometry can be exploited to achieve inhibitor selectivity for different enzyme isoforms. The strength of this coordination, and thus the inhibitory potency, is influenced by the electronic environment of the hydroxamic acid group. acs.orgresearchgate.net

Table 1: Key Interactions of the Hydroxamic Acid Moiety in Enzyme Inhibition

| Interaction Type | Participating Atoms/Groups | Role in Inhibition | Supporting Findings |

| Metal Chelation | Hydroxamate oxygens and Zn²⁺ ion | Direct coordination to the catalytic zinc ion, blocking substrate access. mdpi.com | Forms the basis of potent inhibition for metalloenzymes like HDACs and MMPs. acs.orgnih.gov |

| Hydrogen Bonding | N-hydroxyl group | Orients the inhibitor and stabilizes the complex through interactions with active site residues (e.g., histidine, tyrosine). mdpi.compnas.org | The hydroxyl group is a key hydrogen bond donor and acceptor. mdpi.comhyphadiscovery.com |

| Displacement | Hydroxamate anion | Displaces a key water molecule from the active site zinc ion. acs.orgnih.gov | A reverse-protonation pattern of association is indicated for carboxypeptidase A. acs.orgnih.gov |

| Coordination Geometry | Bidentate vs. Monodentate | Can influence inhibitor potency and selectivity for different enzyme isoforms. pnas.org | Monodentate coordination has been observed in complexes with HDAC6. pnas.org |

Role of the Cyclohexyl Group in Molecular Recognition and Binding Affinity

In the classic HDAC inhibitor pharmacophore, the cyclohexyl group serves as the "capping group" or "surface recognition motif". nih.gov This part of the molecule interacts with residues on the surface or at the entrance of the enzyme's active site channel. nih.govmdpi.com The nature of this group is critical for determining the inhibitor's potency and isoform selectivity. acs.org The cyclohexyl group is a popular structural motif in drug discovery, valued for its three-dimensional character, which can offer more contact points with a target protein compared to a flat phenyl ring. pharmablock.com

Steric and Electronic Effects of the Cyclohexyl Substituent

The cyclohexyl group is a bulky, non-polar (lipophilic) substituent. Its steric bulk plays a significant role in molecular recognition, as it must fit within the specific topology of the enzyme's surface pocket. pharmablock.comacs.org The size and shape of the capping group are crucial for affinity; for instance, bulky groups can enhance activity if they fit well into a hydrophobic pocket but can also diminish potency if they cause steric clashes. acs.orgnih.gov The replacement of a smaller group with a cyclohexyl ring can occupy more space, which could be beneficial for binding to a deeper lipophilic pocket on the target protein. pharmablock.com

Electronically, the cyclohexyl group is a simple alkyl substituent and is considered electron-donating through inductive effects, though these effects are generally weaker compared to other functional groups. Its primary contribution to binding affinity comes from favorable van der Waals interactions and the hydrophobic effect, where the non-polar ring is driven out of the aqueous solvent environment and into a non-polar binding pocket on the enzyme. nih.govresearchgate.net

Table 2: Comparison of Physicochemical Properties of Cyclohexyl vs. Phenyl Groups

| Property | Cyclohexyl Group | Phenyl Group | Implication for Molecular Recognition |

| Shape | 3D, flexible (chair/boat) | 2D, planar | Cyclohexyl offers more potential contact points and can adapt its conformation. pharmablock.com |

| Electronic Nature | Saturated, weakly electron-donating | Aromatic, can engage in π-π stacking | Different interaction types are possible (hydrophobic vs. aromatic stacking). |

| Lipophilicity (logP) | Higher | Lower | The cyclohexyl group generally increases the lipophilicity of a molecule more than a phenyl group. researchgate.net |

| Flexibility | Conformationally flexible | Rigid | Cyclohexyl's flexibility can lead to a higher entropic penalty upon binding. biorxiv.org |

Conformational Flexibility Imparted by the Cyclohexyl Ring

The non-aromatic cyclohexyl ring is not planar; it predominantly adopts a stable "chair" conformation. This ring can undergo a "ring flip" to an alternative chair conformation, providing a degree of conformational flexibility. nih.gov While this flexibility can allow the molecule to adapt its shape to fit optimally into a binding site (an "induced fit" model), it also comes at a thermodynamic cost. nih.govdntb.gov.ua In solution, the molecule exists as an ensemble of different conformations. nih.gov Upon binding, it is locked into a single, specific conformation, which leads to a loss of conformational entropy. nih.govbiorxiv.org This entropic penalty must be overcome by the favorable enthalpic gains from binding interactions (like hydrogen bonds and van der Waals forces) for high affinity to be achieved. researchgate.net Replacing a rigid phenyl ring with a more flexible cyclohexyl group can increase the number of possible conformations in solution, potentially increasing the entropic cost of binding. biorxiv.org Therefore, a key principle in drug design is to balance molecular flexibility with pre-organization to minimize this entropic loss. nih.govnih.gov

Influence of the α,β-Unsaturated Amide Linker on Pharmacophore Space

The α,β-unsaturated amide linker connects the zinc-binding hydroxamic acid group to the surface-recognizing cyclohexyl group. nih.gov This linker is not merely a passive spacer; its length, rigidity, and electronic properties are crucial for correctly positioning the two terminal functional groups for optimal interaction with the enzyme. nih.govmdpi.com In many HDAC inhibitors, linkers like the cinnamoyl group (structurally related to the prop-2-enamide linker) are used to mimic the geometry of longer alkyl chains. nih.gov

The α,β-unsaturation introduces planarity and rigidity to the linker, which restricts the number of possible conformations and can help to reduce the entropic penalty upon binding. This geometric constraint helps to define the pharmacophore space by fixing the distance and orientation between the ZBG and the capping group.

From an electronic standpoint, α,β-unsaturated amides are Michael acceptors, meaning they can potentially react with nucleophiles like the thiol group of cysteine residues. nih.govacs.org While this reactivity allows for the design of covalent inhibitors, in the context of many reversible HDAC inhibitors, the linker's primary role is structural. nih.govnih.gov The electrophilicity of the linker can be tuned by substituents, but unfunctionalized acrylamides are generally considered weak electrophiles. nih.govrsc.org The presence of the double bond and the amide group also provides opportunities for additional hydrogen bonding or van der Waals interactions within the linker-binding channel of the enzyme.

Table 3: Role of the Linker in Defining Pharmacophore Space

| Linker Property | Influence on Pharmacophore | Rationale |

| Length | Defines the distance between the ZBG and the capping group. | Must be optimal to span the distance from the catalytic zinc to the surface recognition pocket. nih.gov |

| Rigidity | Restricts conformational freedom. | The unsaturated bond introduces planarity, reducing the entropic cost of binding. biorxiv.org |

| Electronic Nature | Potential for specific interactions (e.g., H-bonding). | Amide group can act as a hydrogen bond donor and acceptor. |

| Chemical Reactivity | Potential for covalent modification (Michael addition). | While possible, it is not the primary mechanism for this class of reversible inhibitors. nih.govacs.org |

Stereochemical Impact (E/Z Isomerism) on Ligand-Target Interactions

While direct comparative studies on the biological activity of the E and Z isomers of 3-Cyclohexyl-N-hydroxyprop-2-enamide are not extensively documented in publicly available literature, SAR studies of other enamide-containing natural products and synthetic compounds have demonstrated the critical importance of this geometric configuration for potent biological activity. nih.gov For many biologically active enamides, one isomer often exhibits significantly higher potency than the other. nih.gov This difference in activity is attributed to the specific conformational requirements of the target's binding site.

The differential activity between E and Z isomers can be rationalized by considering the three-dimensional space occupied by the molecule. The distinct geometries of the isomers dictate how the key functional groups, such as the cyclohexyl ring and the N-hydroxyamide moiety, are oriented. An enzyme's active site or a receptor's binding pocket is a highly structured environment, and a precise alignment of the ligand's functional groups with complementary residues in the target protein is often necessary for effective binding and subsequent biological response.

The following table illustrates the hypothetical impact of E/Z isomerism on the binding affinity of this compound with a target protein, based on general principles observed for related molecules.

| Isomer | Relative Orientation of Cyclohexyl and N-Hydroxyamide Groups | Potential Binding Outcome |

| E-isomer | Distal (further apart) | May allow for optimal interaction with distinct binding pockets, potentially leading to higher affinity if the target has a more extended binding site. |

| Z-isomer | Proximal (closer together) | May be favored if the target's binding site is more compact, requiring the key interacting groups to be in closer proximity. |

It is a common finding that the thermodynamically more stable E-isomer is the biologically active form for many related α,β-unsaturated hydroxamic acid inhibitors, though exceptions exist where the less stable Z-isomer shows superior activity. The synthesis of geometrically defined enamides, particularly the less stable Z-isomers, can be challenging, but is crucial for a thorough investigation of the SAR. nih.gov

Conjugation and Electronic Delocalization Effects

The prop-2-enamide moiety in this compound features a conjugated system, where the π-orbitals of the carbon-carbon double bond and the carbonyl group overlap. This conjugation leads to the delocalization of electrons across the N-C=C-C=O backbone. This electronic feature is not merely a structural curiosity; it has significant implications for the molecule's chemical properties and its interaction with biological targets.

The delocalization of electrons influences the molecule's planarity and the partial charges on the atoms within the conjugated system. A more planar conformation can be crucial for effective π-π stacking interactions with aromatic residues (such as phenylalanine, tyrosine, or tryptophan) in the target's binding site.

Furthermore, the electronic properties of the conjugated system directly impact the acidity and chelating ability of the N-hydroxyamide group. This group is often a critical pharmacophore in metalloenzyme inhibitors, where it coordinates with a metal ion (commonly zinc) in the enzyme's active site. The electron-withdrawing nature of the conjugated carbonyl group can influence the pKa of the hydroxamic acid, thereby affecting its ability to exist in the deprotonated (hydroxamate) form that is typically required for metal chelation at physiological pH.

The electronic distribution within the conjugated system can be described by resonance structures, which illustrate the delocalization of electron density. This delocalization can stabilize the molecule and influence the bond lengths and rotational barriers within the prop-2-enamide chain. The nature of the substituent at the 3-position (in this case, the cyclohexyl group) can also modulate the electronic properties of the conjugated system. Although the cyclohexyl group is primarily an alkyl group with a weak electron-donating inductive effect, its steric bulk can influence the planarity of the conjugated system, which in turn could affect the extent of electronic delocalization.

Rational Design Strategies for Novel Analogues

The development of novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties relies on rational design strategies. These strategies leverage the understanding of the compound's SAR to make targeted chemical modifications.

One common approach is the modification of the substituent at the 3-position . Replacing the cyclohexyl group with other cyclic or acyclic, aliphatic or aromatic moieties can explore the steric and electronic requirements of the corresponding binding pocket on the target protein. For example, introducing functional groups onto the cyclohexyl ring could create additional points of interaction, such as hydrogen bonds or electrostatic interactions, potentially increasing binding affinity and selectivity.

Another key strategy involves the conformational constraint of the molecule. The flexibility of the prop-2-enamide linker can be reduced by incorporating it into a ring system. This approach can lock the molecule into a specific, biologically active conformation, which can lead to an increase in potency by reducing the entropic penalty of binding. Designing conformationally restricted analogues can also provide valuable insights into the bioactive conformation of the parent molecule. nih.gov

The following table summarizes some rational design strategies for novel analogues of this compound:

| Design Strategy | Rationale | Example Modification |

| Substituent Modification | To probe the steric and electronic requirements of the target's binding pocket and introduce new interactions. | Replace the cyclohexyl group with phenyl, substituted phenyl, or other heterocyclic rings. |

| Conformational Constraint | To lock the molecule in its bioactive conformation, reducing the entropic penalty of binding and increasing potency. | Incorporate the prop-2-enamide backbone into a cyclic structure. |

| Bioisosteric Replacement | To improve pharmacokinetic properties or alter the chelating properties of the metal-binding group. | Replace the hydroxamic acid with other zinc-binding groups like carboxylates, thiols, or phosphinates. |

| Linker Modification | To optimize the distance and orientation between the cyclohexyl group and the hydroxamic acid. | Introduce substituents on the double bond or vary the length of the linker. |

These rational design approaches, guided by SAR data and often supported by computational modeling, are instrumental in the iterative process of drug discovery, aiming to refine the structure of this compound to yield novel therapeutic agents with superior profiles.

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Mechanisms

The biological activity of 3-Cyclohexyl-N-hydroxyprop-2-enamide is predicted to be dominated by the N-hydroxyprop-2-enamide moiety, which functions as a powerful zinc-binding group (ZBG). nih.govtandfonline.com This functional group is the key to its inhibitory action against several classes of zinc-dependent enzymes. nih.govnih.gov

Metalloprotease Inhibition (e.g., MMPs)

Hydroxamic acids are a well-established class of matrix metalloproteinase inhibitors (MMPIs). nih.gov The inhibitory mechanism involves the hydroxamic acid group chelating the catalytic zinc (Zn²⁺) ion located deep within the active site of the MMP. nih.govnih.gov This high-affinity, often bidentate, coordination of the zinc ion by the carbonyl and hydroxyl oxygen atoms of the hydroxamic acid effectively blocks the enzyme's catalytic machinery, preventing it from binding to and degrading its natural extracellular matrix substrates. nih.govmdpi.com

| Compound | MMP Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2 | ~1.5 µM |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-9 | ~1.0 µM |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-14 | ~1.5 µM |

Data derived from a study on analogous N-hydroxybutanamide derivatives, illustrating the inhibitory potential of the hydroxamic acid class against MMPs. nih.gov

Histone Deacetylase (HDAC) Inhibition

The N-hydroxyprop-2-enamide structure is a classic pharmacophore for potent inhibition of zinc-dependent histone deacetylases (HDACs), particularly Class I and Class II isoforms. wikipedia.orgnih.govnih.gov The mechanism is analogous to MMP inhibition, where the hydroxamic acid group chelates the Zn²⁺ ion essential for catalysis in the active site of the enzyme. tandfonline.comnih.gov This action blocks the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. sci-hub.sewikipedia.org

The prototypical HDAC inhibitor, Trichostatin A (TSA), shares the core hydroxamic acid feature and is a potent, reversible inhibitor of Class I and II HDACs. wikipedia.orgnih.gov Inhibition by TSA and related compounds leads to the accumulation of acetylated histones (hyperacetylation), which results in a more open chromatin structure (euchromatin) and modulates gene expression. wikipedia.org Compounds of the N-hydroxy-3-phenyl-2-propenamide series have demonstrated potent enzymatic inhibition with IC₅₀ values often in the nanomolar range. nih.govacs.org

| Compound | HDAC Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Trichostatin A (TSA) | HDAC1 | 4.99 nM |

| Trichostatin A (TSA) | HDAC3 | 5.21 nM |

| Trichostatin A (TSA) | HDAC4 | 27.6 nM |

| Trichostatin A (TSA) | HDAC6 | 16.4 nM |

| Trichostatin A (TSA) | HDAC10 | 24.3 nM |

Data for the analogous compound Trichostatin A, highlighting the potent, broad-spectrum inhibition of Class I and II HDACs.

Other Zinc-Dependent Enzyme Interactions

The strong zinc-chelating nature of the hydroxamic acid group means that this compound has the potential to interact with other zinc-dependent metalloenzymes beyond MMPs and HDACs. This can lead to a lack of selectivity and potential off-target effects. tandfonline.com Other enzyme families that may be inhibited include A Disintegrin and Metalloproteinases (ADAMs) and carbonic anhydrases. tandfonline.comnih.govacs.org The development of selective inhibitors often involves modifying the linker and cap regions (e.g., the cyclohexyl group) to exploit unique structural features of the target enzyme's active site, thereby improving selectivity over other metalloenzymes. tandfonline.com

Molecular Docking and Binding Site Analysis

Molecular docking studies of hydroxamic acid-based inhibitors like Trichostatin A (TSA) and Suberoylanilide Hydroxamic Acid (SAHA) within the active sites of HDACs provide a clear model for the binding of this compound. nih.govnih.gov The binding mode is characterized by several key interactions:

Zinc Chelation : The primary interaction is the bidentate coordination of the catalytic Zn²⁺ ion by the hydroxamic acid's carbonyl and hydroxyl oxygens. tandfonline.comnih.gov This interaction mimics the transition state of the natural substrate. nih.gov

Hydrogen Bonding : The hydroxamic acid group forms crucial hydrogen bonds with conserved active site residues. In HDACs, these typically involve a charge-relay system of histidine and aspartate residues, as well as a tyrosine residue at the base of the active site pocket. nih.gov

Hydrophobic Interactions : The linker portion of the inhibitor (the propenamide backbone) extends through a hydrophobic channel. The "cap" group (the cyclohexyl ring) interacts with residues at the rim or surface of the enzyme's active site pocket, contributing significantly to binding affinity and isoform selectivity. nih.gov

Crystal structures of HDACs complexed with inhibitors show that the hydroxamic acid sits (B43327) at the bottom of an 11 Å-deep active site tunnel. nih.gov

| Enzyme (Example) | Key Interacting Residues for Hydroxamate Inhibitors | Interaction Type |

|---|---|---|

| HDAC8 | Zn²⁺ | Bidentate Coordination |

| HDAC8 | HIS142, HIS143 | Hydrogen Bond |

| HDAC8 | TYR306 | Hydrogen Bond |

| HDAC2 | PHE155 | Pi-Pi Stacking (with aromatic caps) |

| HDAC2 | ARG39, HIS183 | Hydrogen Bond |

Summary of key interactions observed in molecular docking and crystal structure studies of hydroxamate inhibitors with Class I HDACs. nih.govnih.gov

Cellular Target Engagement and Pathway Modulation

The inhibition of HDACs by compounds like this compound triggers a cascade of cellular events. The direct engagement of the compound with its target protein within a cellular environment can be confirmed using methods like the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of the target protein upon ligand binding. nih.gov

Upon target engagement, HDAC inhibition leads to the hyperacetylation of numerous histone and non-histone proteins. nih.govmdpi.com This epigenetic modulation alters gene expression, which in turn affects multiple cellular pathways critical for cell survival and proliferation. nih.govsci-hub.se

Cell Cycle Arrest : A common outcome of HDAC inhibition is the upregulation of cyclin-dependent kinase inhibitors, such as p21, which leads to cell cycle arrest, often in the G1 phase. nih.govnih.gov

Induction of Apoptosis : HDAC inhibitors can induce programmed cell death by modulating the expression of pro- and anti-apoptotic proteins. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.com

Pathway Modulation : HDACs regulate the function of many non-histone proteins, including key transcription factors and signaling molecules. mdpi.com Inhibition can therefore impact numerous signaling pathways. For instance, studies with TSA have shown modulation of the TGF-β, Akt, MAPK, and Jagged/Notch signaling pathways. nih.gov In tumor cells, HDAC inhibition can also lead to the degradation of the pro-angiogenic transcription factor HIF-1α. nih.gov

These downstream effects collectively contribute to the anti-proliferative and pro-apoptotic activity observed for this class of compounds in various cancer cell lines. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. core.ac.uknih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost. core.ac.uknih.gov For 3-Cyclohexyl-N-hydroxyprop-2-enamide, DFT calculations would provide a foundational understanding of its intrinsic electronic properties, which in turn govern its chemical reactivity and potential biological activity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. ossila.com The HOMO, representing the outermost electron-occupied orbital, acts as an electron donor, while the LUMO, the lowest energy orbital available for an electron, acts as an electron acceptor. ossila.comwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

DFT calculations can precisely determine the energies and spatial distributions of these orbitals for this compound. The analysis would likely show the HOMO density localized around the electron-rich hydroxamic acid and enamide functionalities, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed across the conjugated π-system of the prop-2-enamide group.

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.58 | Indicates the energy required to remove an electron; relates to its potential as an electron donor. |

| LUMO Energy | -1.23 | Indicates the ability to accept an electron; relates to its potential as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 5.35 | A larger gap suggests high kinetic stability and lower chemical reactivity. |

DFT calculations can also be used to determine the distribution of electron density across a molecule, often visualized through molecular electrostatic potential (MEP) maps and quantified via atomic charge calculations (e.g., Mulliken or Natural Bond Orbital charges). science.gov These analyses identify specific atoms or regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are the likely centers of reactivity. mdpi.com

For this compound, the oxygen atoms of the carbonyl and hydroxyl groups, along with the nitrogen atom, are expected to carry partial negative charges, marking them as nucleophilic centers and potential sites for hydrogen bonding or coordination to metal ions. The carbonyl carbon and protons attached to heteroatoms would likely exhibit partial positive charges, identifying them as electrophilic centers.

| Atom | Position in Structure | Calculated NBO Charge (e) | Predicted Reactivity |

|---|---|---|---|

| O1 | Carbonyl Oxygen | -0.65 | Strongly nucleophilic; hydrogen bond acceptor. |

| O2 | Hydroxyl Oxygen | -0.72 | Strongly nucleophilic; hydrogen bond donor/acceptor. |

| N | Amide Nitrogen | -0.58 | Nucleophilic. |

| C1 | Carbonyl Carbon | +0.75 | Strongly electrophilic; susceptible to nucleophilic attack. |

| H1 | Hydroxyl Proton | +0.48 | Acidic proton; susceptible to deprotonation. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time, providing detailed information about their dynamic behavior. escholarship.org These simulations are invaluable for exploring the conformational landscape of flexible molecules and for studying the interactions between a ligand and its biological target. researchgate.netutupub.fi

For this compound, which contains a flexible cyclohexyl ring and a rotatable amide bond, MD simulations can perform conformational sampling to identify the most stable, low-energy conformations in a given environment (e.g., in a solvent or a protein binding site). nih.govnih.gov Furthermore, if this compound is docked into the active site of a target protein, MD simulations can assess the stability of the binding pose, characterize the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. nih.govnih.gov The Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time is often used to evaluate the stability of the complex. nih.gov

| Metric | Value | Interpretation |

|---|---|---|

| Simulation Length | 200 ns | Duration of the simulation to observe dynamic behavior. |

| Average Ligand RMSD | 1.8 Å | Low value indicates a stable binding pose within the active site. |

| Key Interacting Residues | Asp129, Tyr234, Phe340 | Identifies specific amino acids crucial for binding. |

| Predominant Interaction Types | Hydrogen bonding, π-π stacking | Characterizes the nature of the binding forces. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. scienceforecastoa.comentoxsimplified.com These models are instrumental in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead structures. nih.gov

To develop a QSAR model for this compound and its analogs, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values against a specific enzyme) would be required. Various molecular descriptors—physicochemical, electronic, and structural properties—would be calculated for each compound. Statistical methods are then used to create an equation that links these descriptors to the observed activity. scienceforecastoa.com Such a model could predict which modifications to the cyclohexyl ring or the hydroxamic acid moiety might enhance potency.

| Compound | Modification | LogP | HOMO Energy (eV) | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| Analog 1 | Parent (Cyclohexyl) | 2.1 | -6.58 | 6.5 | 6.4 |

| Analog 2 | 4-Methylcyclohexyl | 2.5 | -6.55 | 6.8 | 6.7 |

| Analog 3 | 4-Hydroxycyclohexyl | 1.6 | -6.62 | 6.2 | 6.3 |

| Analog 4 | Phenyl | 2.3 | -6.80 | 7.1 | 7.0 |

Transition State Analysis in Synthetic and Biological Reactions

Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate and characterize the high-energy transition state structures that connect reactants to products. scribd.com Analyzing these structures provides mechanistic insights into both synthetic and biological reactions. nih.govnih.gov

In the context of synthesis, computational analysis could elucidate the reaction mechanism for the formation of this compound, helping to optimize reaction conditions. beilstein-journals.org In a biological context, if the compound acts as a mechanism-based inhibitor, transition state analysis could model how it interacts with an enzyme during the catalytic process. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be identified.

Homology Modeling and Virtual Screening Approaches

When the experimental 3D structure of a biological target is unavailable, homology modeling can be used to construct a reliable model based on the amino acid sequence of the target and the known structure of a homologous protein. nih.gov This modeled structure can then be used for structure-based drug design.

Virtual screening is a computational technique used to search large databases of small molecules to identify those that are likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov If the biological target of this compound is known, its structure (either experimental or a homology model) can be used to screen for other compounds with potentially similar or improved activity. fabad.org.tr Docking algorithms predict the binding mode and score the fit of each compound in the library, prioritizing a smaller subset for experimental testing. This approach is a cornerstone of modern hit-to-lead discovery campaigns. mdpi.com

Future Research Directions and Advanced Applications

Development of Selective Enzyme Modulators

The primary and most investigated application for hydroxamate-based compounds like 3-Cyclohexyl-N-hydroxyprop-2-enamide is the inhibition of Histone Deacetylases (HDACs). researchgate.net HDACs are a class of enzymes crucial for epigenetic regulation; their dysregulation is linked to the development of cancers and other diseases. nih.govnih.govmdpi.com HDAC inhibitors containing a hydroxamic acid group have been approved for cancer therapy. nih.gov

Future research will focus on developing analogues of this compound that exhibit high selectivity for specific HDAC isoforms. The 18 known human HDACs are grouped into classes, with Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) being key targets for hydroxamate inhibitors. nih.govnih.gov Pan-inhibitors, which block multiple HDACs, can lead to undesirable side effects, making isoform-selectivity a critical goal. mdpi.com

Selectivity can be achieved by modifying the "cap" group. nih.gov The cyclohexyl ring of this compound interacts with the entrance of the enzyme's active site, a region that varies significantly between HDAC isoforms. nih.gov For instance, the active site pocket of HDAC6 is wider than that of HDAC1, suggesting that bulkier or more rigid cap groups could enhance selectivity for HDAC6. mdpi.com Research into novel benzamides has shown that subtle changes to the cap group, such as the addition of a 2-methylthio substituent, can shift selectivity dramatically, affording over 300-fold selectivity for HDAC3 over other isoforms. nih.gov Future work will involve synthesizing a library of this compound derivatives with modified cyclohexyl rings to systematically probe these interactions and identify highly selective modulators for individual HDAC isoforms.

| Compound/Scaffold | Target Isoform(s) | Selectivity Profile | Reference |

|---|---|---|---|

| 2-methylthiobenzamide (e.g., Compound 16) | HDAC3 | >690-fold selective over HDAC1 | nih.gov |

| 2-amino-6-fluorobenzamide (e.g., Compound 14) | HDAC1, 2, 3 | Pan-Class I inhibitor with only 4-fold selectivity between HDAC1 and HDAC3 | nih.gov |

| Tetrahydropyridopyrimidine (e.g., Compound 8f) | HDAC6 | >48-fold selective over other subtypes | mdpi.com |

Exploration of Novel Biological Targets

While HDACs are a primary focus, the zinc-binding hydroxamate moiety is a versatile pharmacophore capable of inhibiting other metalloenzymes. acs.org This opens avenues for exploring this compound and its derivatives against a range of novel biological targets implicated in various diseases.

Potential alternative targets for hydroxamic acids include:

Matrix Metalloproteinases (MMPs): These enzymes are involved in tissue remodeling, and their overactivity is linked to arthritis, cardiovascular diseases, and cancer metastasis. acs.orgresearchgate.net

Urease: A nickel-containing enzyme essential for microorganisms like Helicobacter pylori. Inhibiting urease is a strategy for combating infections caused by such pathogens. nih.govbenthamdirect.com

LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase): This zinc-dependent enzyme is critical for lipid A biosynthesis in Gram-negative bacteria, making it a novel target for new antibiotics. acs.orgnih.gov Many potent LpxC inhibitors feature a hydroxamate group as the chelating warhead. nih.gov

Lipoxygenases (LOs): These iron-containing enzymes are involved in inflammatory pathways. acs.org

Future research will involve screening this compound against a panel of these metalloenzymes. Structure-activity relationship (SAR) studies will then guide the modification of the cyclohexyl cap and linker to optimize potency and selectivity for these new targets, potentially repurposing the scaffold for anti-infective, anti-inflammatory, or cardiovascular applications.

Integration with Advanced Delivery Systems

The clinical utility of enzyme inhibitors can be limited by factors such as poor solubility or off-target toxicity. frontiersin.org Advanced drug delivery systems offer a strategy to overcome these limitations. Future research on this compound will likely focus on its integration with nanocarriers to enhance its therapeutic profile.

Several nanodelivery platforms are suitable for this purpose:

Polymeric Nanoparticles: Biodegradable polymers like Poly-d,l-lactide-co-glycolide (PLGA) can encapsulate drugs, providing sustained release and improved stability. nih.gov For example, the HDAC inhibitor SAHA (Suberoylanilide hydroxamic acid) loaded into PLGA nanoparticles showed superior antineoplastic activity compared to the free drug. nih.gov

Lipid-Based Nanocarriers: Liposomes and micelles can carry hydrophobic drugs like this compound, improving their bioavailability. frontiersin.orgresearchgate.net

Targeted Conjugates: For applications in oncology, the drug can be conjugated to targeting ligands, such as folic acid, which bind to receptors overexpressed on cancer cells. nih.govresearchgate.net This strategy concentrates the therapeutic agent at the tumor site, increasing efficacy and reducing systemic toxicity. researchgate.net

pH-Responsive Systems: A drug delivery system using a hydrodegradable hydroxamate linkage has been developed. researchgate.net This system allows for controlled drug release in response to specific pH environments, such as the slightly acidic tumor microenvironment. researchgate.net

By incorporating this compound into these systems, researchers can aim to improve its pharmacokinetic properties, enable targeted delivery, and achieve controlled release profiles.

Green Chemistry Approaches in Synthesis

Traditional chemical synthesis routes for hydroxamic acids often involve harsh reagents, undesirable solvents, and complex reaction conditions that generate significant waste. researchgate.netnih.gov Future development of this compound will increasingly adopt green chemistry principles to create more sustainable and efficient synthetic processes.

Key green chemistry strategies applicable to this compound include:

Enzymatic Synthesis: Biocatalysts like lipase, nitrilase, and amidase can be used to synthesize hydroxamic acids under mild conditions (temperature and pH), producing pure products with minimal by-products. researchgate.netresearchgate.netbohrium.com Amidases, in particular, have shown promise for their acyltransferase activity in forming the hydroxamate bond. bohrium.com The successful enzymatic synthesis of the HDAC inhibitor Vorinostat has demonstrated the industrial potential of this approach. bohrium.com

Chemoenzymatic Methods: These approaches combine the selectivity of enzymes with the efficiency of chemical catalysts. For instance, a nitrile hydratase enzyme can be merged with a copper-catalyzed N-arylation reaction in a single pot to construct amide bonds under environmentally friendly conditions. nih.gov

Improved Coupling Reagents: The development of coupling agents that produce easily recoverable and reusable byproducts can make the synthesis of amides and hydroxamates more cost-effective and sustainable. organic-chemistry.org

Alternative Solvents and Energy Sources: The use of safer, biodegradable solvents and energy sources like ultrasonication can accelerate reactions and reduce the environmental impact of the synthesis. organic-chemistry.org

| Method | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Traditional Chemical Synthesis | Broad substrate scope | Uses harsh reagents, generates waste, potential for by-products | researchgate.netresearchgate.net |

| Enzymatic Synthesis (e.g., using amidase) | Mild reaction conditions, high purity, environmentally friendly | Substrate limitations, lower substrate tolerance | researchgate.netbohrium.com |

| Chemoenzymatic Synthesis | Combines advantages of both methods, high functional group tolerance | Requires compatibility between catalysts | nih.gov |

Chemoinformatic and Machine Learning Applications in Compound Design

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of new therapeutic agents. mdpi.com Chemoinformatic and machine learning (ML) approaches will be instrumental in advancing the development of compounds based on the this compound scaffold.

Future computational research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govfrontiersin.org By training ML algorithms (e.g., Random Forest, XGBoost) on a dataset of this compound analogues and their measured enzyme inhibitory activities, researchers can build predictive models. nih.govresearchgate.net These models can then be used to forecast the potency and selectivity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. researchgate.netmdpi.com

Scaffold and Chemical Space Analysis: Tools like Murcko scaffold analysis can be used to identify the core structures most associated with high activity. nih.gov By analyzing the structure-activity landscape, researchers can identify "activity cliffs"—small changes in chemical structure that lead to a large change in biological activity—providing critical insights for lead optimization. nih.govnih.gov

Molecular Docking and Simulation: Computational docking studies can predict how different derivatives of this compound bind to the active sites of various target enzymes, such as different HDAC isoforms. nih.govmdpi.com This allows for the rational design of modifications to the cyclohexyl cap or linker to improve binding affinity and selectivity. nih.gov

These in silico methods reduce the time and cost of drug development by focusing laboratory efforts on compounds with the highest probability of success. frontiersin.org

Q & A

Q. What are the optimal synthetic routes for 3-cyclohexyl-N-hydroxyprop-2-enamide, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves coupling cyclohexylamine with hydroxyprop-2-enoic acid derivatives under controlled conditions. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Catalysts : Use coupling agents like EDC/HOBt for amide bond formation, with yields monitored via thin-layer chromatography (TLC) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, verified by NMR .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR identify cyclohexyl protons (δ 1.2–1.8 ppm) and enamide carbonyl (δ 165–170 ppm) .

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR : Confirm N–H (3300 cm) and amide C=O (1640 cm) stretches .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?

- Methodological Answer : Stereoselectivity depends on:

- Chiral Catalysts : Use L-proline derivatives to induce enantioselectivity in asymmetric synthesis .

- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor trans-enamide formation due to steric effects .

Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, with optical rotation data cross-referenced against standards .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability or impurity interference. Mitigation steps include:

- Standardized Assays : Use cell lines (e.g., HEK293) with consistent passage numbers and ATP-based viability tests .

- Batch Reproducibility : Compare multiple synthesis batches via LC-MS to exclude batch-specific impurities .

- Meta-Analysis : Cross-reference PubChem and PubMed datasets to identify outlier studies .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways:

- Acidic Conditions : Protonation at the amide oxygen increases susceptibility to nucleophilic attack .

- Basic Conditions : Deprotonation of the hydroxyl group accelerates ring-opening reactions .

Validate predictions with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC degradation profiling .

Q. What experimental designs optimize the solubility of this compound in aqueous buffers?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test:

Q. How are advanced separation techniques applied to isolate this compound from complex reaction mixtures?

- Methodological Answer : Use preparative HPLC with:

- Column : C18, 250 × 21.2 mm, 5 µm particle size .

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid .

Fraction purity is validated by HRMS and H NMR, ensuring <0.5% residual solvents .

Data Analysis and Optimization

Q. What statistical methods address variability in enzymatic inhibition assays involving this compound?

- Methodological Answer : Implement ANOVA and Tukey’s post-hoc tests to compare IC values across replicates. Use RStudio or GraphPad Prism for:

- Outlier Detection : Grubbs’ test to exclude anomalous data points .

- Dose-Response Modeling : Four-parameter logistic curves to calculate inhibition constants .

Q. How do reaction kinetics inform scalable synthesis of this compound?

- Methodological Answer : Conduct time-course studies via in-situ FT-IR to track amide bond formation. Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.